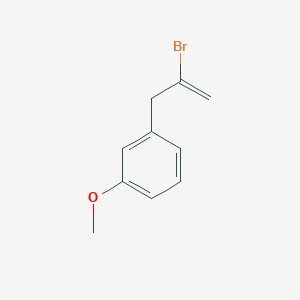
2-Bromo-3-(3-methoxyphenyl)-1-propene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "2-Bromo-3-(3-methoxyphenyl)-1-propene" is a brominated propene derivative with a methoxyphenyl group attached. It is structurally related to various compounds discussed in the provided papers, which include brominated aromatic compounds and propene derivatives with different substituents and protective groups.
Synthesis Analysis
The synthesis of brominated aromatic compounds can be complex, involving multiple steps and various reagents. For instance, the synthesis of a dibrominated natural product starting from a bromo-dimethoxyphenyl methanol was achieved in five steps with an overall yield of 34% . Similarly, the synthesis of juvenile hormone and related compounds from ethyl vinyl ether-dibromocarbene adducts involves lithiation and reaction with electrophiles . These methods highlight the versatility of brominated intermediates in synthetic chemistry.
Molecular Structure Analysis
The molecular structure of brominated propene derivatives can be elucidated using techniques such as X-ray crystallography. For example, the structure and stereochemistry of a related compound, 2-bromo-4-[2-bromo-(E)-propylidene]-6-methoxy-2,5-cyclohexadien-1-one, were determined by this method, revealing the presence of both E and Z isomers in the crystal . The dihedral angles between the planes of the aromatic rings and the propene group in similar compounds have been reported, indicating the spatial arrangement of the substituents .
Chemical Reactions Analysis
Brominated propene derivatives can undergo various chemical reactions, including isomerization, as seen with the partial isomerization of 2-bromo-4-[2-bromo-(E)-propylidene]-6-methoxy-2,5-cyclohexadien-1-one in solution . Additionally, the reactivity of such compounds with electrophiles, nucleophiles, and during elimination reactions has been demonstrated . These reactions are crucial for the synthesis of complex molecules and intermediates in organic chemistry.
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated propene derivatives are influenced by their molecular structure. The presence of bromine atoms and methoxy groups can affect the compound's boiling point, solubility, and reactivity. For example, the regioselective demethylation of aryl methyl ethers with BBr3 indicates the influence of bromine on the reactivity of methoxy groups . The intermolecular interactions, such as C-H...O and C-H...Br, as well as π-π stacking, can impact the compound's solid-state structure and stability .
Wissenschaftliche Forschungsanwendungen
Chemical Reactions and Mechanisms :
- The compound 2-Bromo-3-(3-methoxyphenyl)-1-propene is involved in regiochemical reactions under palladium catalysis. It demonstrates selective alkylation with malonate nucleophile, influenced by the presence of acetate ion and phenoxide ion. This offers insights into the regiochemistry of nucleophilic attacks in organic synthesis (Organ, Arvanitis, & Hynes, 2003).
Medicinal Chemistry and Biochemistry :
- In the realm of biochemistry, 2-Bromo-3-(3-methoxyphenyl)-1-propene has been studied as a substrate and inhibitor of dopamine beta-hydroxylase. This enzyme plays a crucial role in neurotransmitter synthesis, and the compound's interaction with it could have implications for understanding neurological disorders (Colombo, Rajashekhar, Giedroc, & Villafranca, 1984).
Material Science and Polymer Chemistry :
- In material science, derivatives of 2-Bromo-3-(3-methoxyphenyl)-1-propene have been explored in the synthesis of novel copolymers. These studies focus on the molecular design and properties of these materials, which could have applications in various industries (Kharas et al., 2016).
Environmental Chemistry :
- In environmental chemistry, research on bromophenol derivatives from red algae, which include compounds structurally related to 2-Bromo-3-(3-methoxyphenyl)-1-propene, has been conducted. These studies contribute to our understanding of natural compounds in marine ecosystems (Zhao et al., 2004).
Organic Synthesis and Catalysis :
- The compound has been used in the study of organic synthesis processes, such as catalyst-transfer polycondensation. This research provides insights into the mechanisms of polymerization and the design of new polymeric materials (Miyakoshi, Yokoyama, & Yokozawa, 2005).
Eigenschaften
IUPAC Name |
1-(2-bromoprop-2-enyl)-3-methoxybenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO/c1-8(11)6-9-4-3-5-10(7-9)12-2/h3-5,7H,1,6H2,2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXWQQCVVQYUIFK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CC(=C)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70373713 |
Source


|
| Record name | 2-Bromo-3-(3-methoxyphenyl)-1-propene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70373713 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.10 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-3-(3-methoxyphenyl)-1-propene | |
CAS RN |
731773-18-5 |
Source


|
| Record name | 1-(2-Bromo-2-propen-1-yl)-3-methoxybenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=731773-18-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Bromo-3-(3-methoxyphenyl)-1-propene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70373713 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


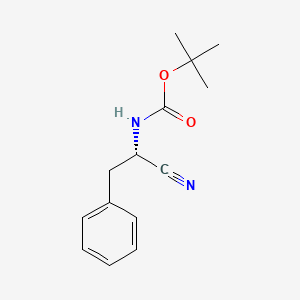
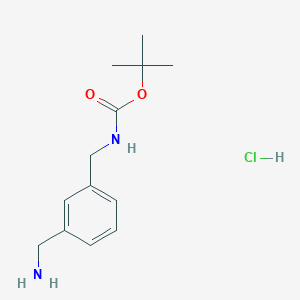
![(4R)-4-{[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}-5-(1H-indol-3-yl)pentanoic acid](/img/structure/B1333999.png)


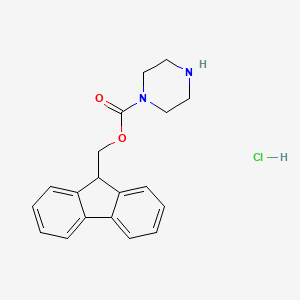
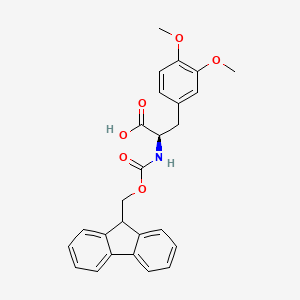
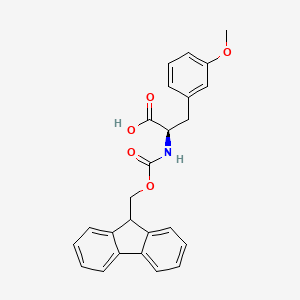
![(2S,4R)-1-(9H-fluoren-9-ylmethoxycarbonyl)-4-[(4-phenylphenyl)methyl]pyrrolidine-2-carboxylic acid](/img/structure/B1334012.png)
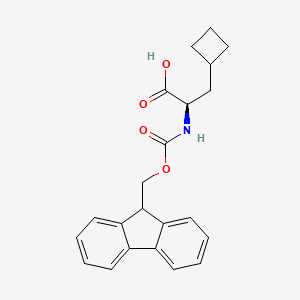
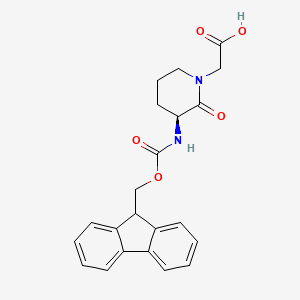
![(3aR,5S,6R,6aS)-5-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]-6-hydroxy-2,2-dimethyl-6,6a-dihydro-5H-furo[2,3-d][1,3]dioxole-3a-carboxylic acid](/img/structure/B1334020.png)
![2-[(3S)-3-benzyl-4-(9H-fluoren-9-ylmethoxycarbonyl)-2-oxopiperazin-1-yl]acetic acid](/img/structure/B1334027.png)